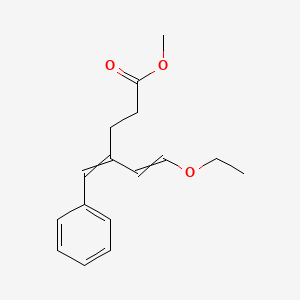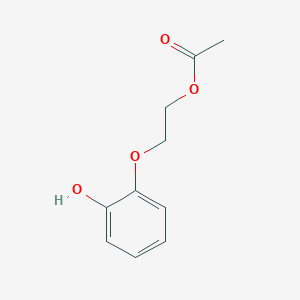
1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)- is a heterocyclic compound that features a pyrazole ring substituted with a chlorophenyl group and a tetrahydro-1,1-dioxido-3-thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves the formation of the pyrazole ring followed by the introduction of the substituents. Common synthetic routes may include:
Cyclization Reactions: Starting from hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: Introducing the chlorophenyl and tetrahydro-1,1-dioxido-3-thienyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, optimized for yield and purity. This might include:
Batch or Continuous Flow Processes: Utilizing automated reactors to ensure consistent reaction conditions.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially affecting the sulfur-containing thienyl group.
Reduction: Reduction of the pyrazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or pyrazole nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Use in the synthesis of agrochemicals, dyes, or other industrial products.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and substituents could play a role in binding affinity and specificity. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole, 5-phenyl-1-(tetrahydro-1,1-dioxido-3-thienyl)-
- 1H-Pyrazole, 5-(3-chlorophenyl)-1-(methylthio)-
- 1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-3-thienyl)-
Uniqueness
The unique combination of the chlorophenyl and tetrahydro-1,1-dioxido-3-thienyl groups in 1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)- may confer distinct chemical and biological properties, such as enhanced binding affinity or selectivity for certain targets.
Properties
CAS No. |
876376-27-1 |
|---|---|
Molecular Formula |
C13H13ClN2O2S |
Molecular Weight |
296.77 g/mol |
IUPAC Name |
3-[5-(3-chlorophenyl)pyrazol-1-yl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C13H13ClN2O2S/c14-11-3-1-2-10(8-11)13-4-6-15-16(13)12-5-7-19(17,18)9-12/h1-4,6,8,12H,5,7,9H2 |
InChI Key |
RWZISUQTGVGDOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid](/img/structure/B14193636.png)
![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B14193646.png)
![S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B14193650.png)
![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)


![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)
![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)

![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)


